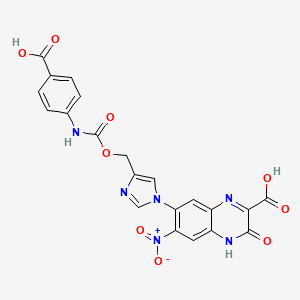
1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-bis(2,8-dichloro-1H-purin-6-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-bis(2,8-dichloro-1H-purin-6-yl)- is a complex organic compound known for its unique structure and properties. This compound is part of a class of macrocyclic ligands that have significant applications in various fields of science and industry.
Preparation Methods
The synthesis of 1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-bis(2,8-dichloro-1H-purin-6-yl)- involves multiple steps. The synthetic routes typically include the formation of the macrocyclic ring followed by the introduction of the purinyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-bis(2,8-dichloro-1H-purin-6-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others under suitable conditions. Common reagents and conditions used in these reactions include acids, bases, and specific catalysts. .
Scientific Research Applications
1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-bis(2,8-dichloro-1H-purin-6-yl)- has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: The compound is used in the development of new materials and catalysts for industrial processes
Mechanism of Action
The mechanism of action of 1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-bis(2,8-dichloro-1H-purin-6-yl)- involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to specific biological or chemical effects. The exact molecular targets and pathways depend on the specific application and the nature of the complex formed .
Comparison with Similar Compounds
1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-bis(2,8-dichloro-1H-purin-6-yl)- can be compared with other similar macrocyclic compounds such as:
1,4,10-Trioxa-7,13-diazacyclopentadecane: Known for its ability to form stable complexes with metal ions.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another macrocyclic ligand with similar complex-forming properties.
1,7,10-Trioxa-4,13-diazacyclopentadecane:
Properties
| 149246-39-9 | |
Molecular Formula |
C20H22Cl4N10O3 |
Molecular Weight |
592.3 g/mol |
IUPAC Name |
7,13-bis(2,8-dichloro-7H-purin-6-yl)-1,4,10-trioxa-7,13-diazacyclopentadecane |
InChI |
InChI=1S/C20H22Cl4N10O3/c21-17-25-11-13(27-17)29-19(23)31-15(11)33-1-5-35-6-2-34(4-8-37-10-9-36-7-3-33)16-12-14(28-18(22)26-12)30-20(24)32-16/h1-10H2,(H,25,27,29,31)(H,26,28,30,32) |
InChI Key |
LYLDCKZGIIHHIX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN(CCOCCOCCN1C2=NC(=NC3=C2NC(=N3)Cl)Cl)C4=NC(=NC5=C4NC(=N5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



